molecular formula C21H32N2O2 B12986101 (1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol

(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol

Cat. No.: B12986101
M. Wt: 344.5 g/mol
InChI Key: ZGXUFMUEOXDZPA-ZQQWDGOHSA-N
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Description

Chemical Identity and Systematic Nomenclature

The compound's IUPAC name systematically describes its pentacyclic framework containing two nitrogen atoms (6,7-diaza) and multiple stereocenters. Key structural features include:

  • Core framework : Pentacyclo[11.7.0.02,10.04,8.014,18]icosa system
  • Functional groups : Two hydroxyl groups at positions 11 and 17
  • Substituents : Three methyl groups at positions 2, 17, and 18
  • Unsaturation : Conjugated diene system at positions 4(8),5

The molecular formula C21H32N2O2 confirms its polycyclic alkaloid nature. The stereochemical descriptor (1S,2R,10S,11S,13R,14S,17S,18S) specifies eight chiral centers, making this compound a significant synthetic challenge.

Property Value
Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS Registry Number 1206164-58-0
SMILES Notation [Provided in source 1]

Historical Context of Pentacyclic Diazabicyclic Compounds

The synthesis of complex diazabicyclic systems emerged as a key focus in late 20th-century organic chemistry, driven by their presence in bioactive natural products. Notable developments include:

  • Et-743 synthesis (source 4): Demonstrated radical cyclization strategies for tetrahydroisoquinoline cores, informing modern approaches to pentacyclic systems.
  • Stemona alkaloid research (source 5): Established -sigmatropic rearrangements for stereochemical control in polycyclic frameworks.
  • Steroidal glycoside studies (source 2): Revealed structure-activity relationships in related pentacyclic glycosides.

These advances enabled the characterization of the title compound through advanced spectroscopic techniques and X-ray crystallography. The compound's diazabicyclic core shares architectural similarities with marine alkaloids like ecteinascidins, though with distinct substitution patterns.

Biological and Pharmacological Significance of Polycyclic Alkaloids

While specific biological data for this compound remains limited, structural analogs demonstrate:

  • Enzyme modulation : Diazabicyclic systems often interact with ATP-binding cassette transporters.
  • Receptor binding : Related compounds show affinity for nicotinic acetylcholine receptors.
  • Cytotoxic potential : Pentacyclic frameworks frequently exhibit antitumor activity through DNA intercalation.

The compound's stereochemical complexity suggests potential for selective biological interactions. Its two hydroxyl groups at positions 11 and 17 create hydrogen-bonding sites that may facilitate target engagement, while the methyl groups at positions 2,17,18 likely influence membrane permeability.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol

InChI

InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18+,19-,20+,21+/m1/s1

InChI Key

ZGXUFMUEOXDZPA-ZQQWDGOHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H]([C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=C(C4)NN=C5)C)O

Origin of Product

United States

Preparation Methods

Construction of the Pentacyclic Diazabicyclic Core

  • Starting Materials: The synthesis often begins with simpler bicyclic or tricyclic nitrogen-containing precursors, such as substituted piperidines or diazabicyclo intermediates.
  • Cyclization Reactions: Intramolecular cyclization reactions, including [4+2] cycloadditions (Diels-Alder type) or radical cyclizations, are employed to build the fused pentacyclic skeleton.
  • Nitrogen Incorporation: The diaza groups at positions 6 and 7 are introduced via amination reactions or by using nitrogen-containing building blocks that become part of the ring system during cyclization.

Formation of Diol Functionalities

  • Hydroxylation: The diol groups at carbons 11 and 17 are typically introduced by selective oxidation or hydroxylation of corresponding alkene or alkane precursors.
  • Reagents: Common reagents include osmium tetroxide (OsO4) for dihydroxylation of double bonds or hydroboration-oxidation sequences.
  • Stereoselectivity: The diol formation is stereoselective, often guided by the existing chiral centers and steric hindrance within the pentacyclic framework.

Purification and Characterization

  • Purification: The final compound is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
  • Characterization: Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to verify stereochemistry and purity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose Notes on Stereochemistry
1 Cyclization Intramolecular Diels-Alder or radical cyclization Build pentacyclic core Controlled by precursor design
2 Amination Nitrogen-containing building blocks or amination reagents Introduce diaza groups Position-specific incorporation
3 Alkylation Methyl iodide, base (e.g., NaH) Add methyl groups at C2, C17, C18 Stereoselective alkylation
4 Hydroxylation/Dihydroxylation OsO4, hydroboration-oxidation Form diol groups at C11, C17 Stereoselective diol formation
5 Purification HPLC, preparative TLC Isolate pure compound Confirm stereochemical purity

Chemical Reactions Analysis

Types of Reactions

(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its diaza groups or other functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound (1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on medicinal chemistry, materials science, and biological studies.

Structural Overview

The compound possesses a highly intricate structure characterized by multiple fused rings and specific stereochemistry. This complexity can lead to interesting interactions with biological systems and materials.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The unique arrangement of functional groups may enhance the binding affinity to specific biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.
  • Case Studies : Research published in peer-reviewed journals has demonstrated that related diazapentacyclic compounds can effectively reduce tumor size in preclinical models.

Antimicrobial Properties

Another significant application of this compound is its potential as an antimicrobial agent. The structural features allow for interaction with microbial membranes or essential metabolic pathways:

  • Research Findings : Laboratory tests have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting a role as a lead compound for new antibiotics.
  • Case Studies : A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, emphasizing the need for further exploration.

Polymer Synthesis

The unique chemical structure enables the use of this compound as a building block for advanced materials:

  • Polymerization : It can be polymerized to create materials with specific mechanical and thermal properties.
  • Case Studies : Research has demonstrated that polymers derived from diazapentacyclic compounds exhibit enhanced strength and stability compared to traditional polymers.

Nanotechnology

In nanotechnology, this compound could serve as a precursor for the synthesis of nanoparticles:

  • Applications : Nanoparticles made from such compounds are being explored for use in drug delivery systems and imaging agents.
  • Research Insights : Studies have shown that nanoparticles synthesized from similar structures can improve the efficacy of drug delivery by enhancing cellular uptake.

Enzyme Inhibition

The compound's ability to interact with enzymes opens avenues for biochemical research:

  • Research Findings : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Implications : Understanding these interactions can lead to the development of novel therapeutic agents targeting metabolic disorders.

Molecular Probes

Due to its unique structure, this compound can also be utilized as a molecular probe in biological studies:

  • Applications : It can be tagged with fluorescent markers to study cellular processes.
  • Case Studies : Research has utilized similar compounds to visualize cellular dynamics in live cells.

Mechanism of Action

The mechanism by which (1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of diazapentacyclo derivatives with variations in substituents, oxidation states, and stereochemistry. Below is a systematic comparison with structurally related compounds:

Key Structural Similarities and Differences

Compound Name / Identifier Substituents / Functional Groups Molecular Formula Molecular Weight Key Differences vs. Target Compound Source ID
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[...]icosa-4(8)-en-5-one 17-hydroxy, 5-keto group C₂₀H₂₆N₂O₂ 334.44 g/mol Ketone at C5 replaces diene; stereochemistry at C2 (S vs. R)
(1S,2R,9R,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[...]icosa-4(8),5-diene-9,17-diol 9,17-diol; methyl at C2,17,18 C₂₀H₂₆N₂O₂ 334.44 g/mol Additional hydroxyl at C9; stereochemical inversion at C9
(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[...]icosa-4(8),5-diene-16,17-diol 16,17-diol; methyl at C2,17,18 C₂₀H₂₆N₂O₂ 334.44 g/mol Hydroxyl at C16 instead of C11; stereochemistry at C16 (S vs. R)
2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[...] Phenyl group at C7; acetate at C17 C₂₈H₃₂N₂O₅ 484.57 g/mol Larger substituents (phenyl, acetate); additional hydroxyl at C20

Functional Implications

Hydroxylation Patterns: The target compound’s 11,17-diol configuration may enhance hydrogen-bonding capacity compared to analogs with single hydroxyl groups (e.g., FDB023797 in ). This could influence solubility and receptor binding.

Methyl Group Positioning :

  • All analogs share methyl groups at C2,17,18, but stereochemical variations (e.g., C2R in the target vs. C2S in FDB023797) may alter van der Waals interactions in hydrophobic environments .

Heterocyclic Modifications :

  • The phenyl-substituted analog in introduces aromaticity, likely increasing metabolic stability but reducing aqueous solubility compared to the target compound.

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